molecular formula C17H16BrF2NO2S2 B2355281 4-((4-Bromophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane CAS No. 1705514-14-2

4-((4-Bromophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane

Cat. No.: B2355281
CAS No.: 1705514-14-2
M. Wt: 448.34
InChI Key: XQLLRELQZCYPBY-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane, also known as BPT, is a chemical compound that belongs to the thiazepane family. It has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.

Scientific Research Applications

Antimicrobial Agents Synthesis

Research by Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating sulfamoyl moieties for antimicrobial purposes. These compounds showed promising results as antimicrobial agents, indicating the potential of sulfonamide derivatives in medical applications (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Fuel Cell Applications

Bae, Miyatake, and Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups for fuel cell applications. These copolymers showed high proton conductivity and mechanical properties, making them promising materials for fuel cell membranes (Bae, Miyatake, & Watanabe, 2009).

Synthesis of Benzothiazepines

Karikomi et al. (2008) developed a regio- and stereocontrolled synthesis of novel 3-sulfonamido-2,3,4,5-tetrahydro-1,5-benzothiazepines from 2-(bromomethyl)- or 2-(sulfonyloxymethyl)aziridines. This synthesis pathway offers a novel approach to creating benzothiazepine derivatives, which could have potential applications in medicinal chemistry (Karikomi, D’hooghe, Verniest, & de Kimpe, 2008).

Synthesis of Poly(thiophenylene) for Proton Conductivity

Miyatake, Shouji, Yamamoto, and Tsuchida (1997) described the synthesis and characterization of poly(thiophenylenesulfonic acid) as a novel class of polyaromatic electrolyte. This material exhibits excellent proton conductivity and water affinity, making it a candidate for applications in proton exchange membranes and other electrochemical devices (Miyatake et al., 1997).

Synthetic Protocols for Molecular Electronics

Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, and Nielsen (2005) utilized simple aryl bromides as precursors for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, highlighting the role of such compounds in the development of molecular electronics. This work underscores the versatility of aryl bromides and related derivatives in synthesizing components for electronic applications (Stuhr-Hansen et al., 2005).

Properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-7-(2,5-difluorophenyl)-1,4-thiazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrF2NO2S2/c18-12-1-4-14(5-2-12)25(22,23)21-8-7-17(24-10-9-21)15-11-13(19)3-6-16(15)20/h1-6,11,17H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLLRELQZCYPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrF2NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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